N-(1H-indol-4-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide
Description
N-(1H-Indol-4-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a synthetic small molecule characterized by a propanamide linker connecting a 1H-indol-4-yl group and a 5-phenyl-1,3-oxazole moiety. The indole ring system, a bicyclic structure with a nitrogen atom at position 1, is substituted at position 4, while the oxazole ring (a five-membered heterocycle containing oxygen and nitrogen) is substituted with a phenyl group at position 3.
Properties
Molecular Formula |
C20H17N3O2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C20H17N3O2/c24-19(23-17-8-4-7-16-15(17)11-12-21-16)9-10-20-22-13-18(25-20)14-5-2-1-3-6-14/h1-8,11-13,21H,9-10H2,(H,23,24) |
InChI Key |
MZHOOAADUZQETE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Structural Characteristics
The compound features:
- Indole Moiety : A bicyclic structure consisting of a benzene ring fused to a pyrrole ring, known for its role in various biological activities.
- Oxazole Ring : A five-membered heterocycle containing nitrogen and oxygen, contributing to the compound's reactivity and biological interactions.
This structural complexity allows N-(1H-indol-4-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide to engage in diverse interactions within biological systems, making it a candidate for further research in drug development.
Anticancer Activity
Research indicates that compounds with indole and oxazole derivatives exhibit significant anticancer properties. Specifically, studies have shown that related compounds can inhibit the growth of various cancer cell lines:
| Compound | Cell Lines Tested | Percent Growth Inhibition (%) |
|---|---|---|
| 6h | SNB-19 | 86.61 |
| OVCAR-8 | 85.26 | |
| NCI-H40 | 75.99 | |
| HOP-92 | 67.55 |
These findings suggest that this compound may similarly exhibit potent anticancer effects, warranting empirical studies to elucidate its mechanism of action .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Compounds containing indole and oxazole structures have demonstrated activity against various bacteria and fungi. For instance:
| Bacteria Tested | Compound | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 5D | 17 |
| Bacillus subtilis | 5F | 19 |
| Escherichia coli | 5I | 16 |
These results indicate that this compound could be effective against pathogenic microorganisms, thus contributing to the development of new antimicrobial therapies .
Mechanistic Insights
The unique combination of the indole and oxazole moieties may confer distinct mechanisms of action not observed in simpler analogs. The complexity of this compound allows for various interactions at the molecular level, which could lead to novel therapeutic pathways in cancer treatment and infection control. Further molecular docking studies are essential to understand these interactions better.
Future Research Directions
Given its promising biological activities, future research should focus on:
- Synthesis Optimization : Developing efficient synthetic routes to enhance yield and purity.
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and toxicity profiles.
- Mechanistic Studies : Investigating the specific biochemical pathways affected by this compound.
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
Oxazole vs. Oxadiazole and Thiazole Derivatives
- Compound 8d (): 3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide differs in its heterocyclic core (1,3,4-oxadiazole vs. 1,3-oxazole) and the presence of a sulfanyl linker. The sulfanyl group may increase metabolic stability but reduce solubility compared to the target compound’s oxazole .
- Compound 8g () : N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide features a 1,3,4-oxadiazole and a shorter acetamide linker. The acetamide chain (two carbons) reduces conformational flexibility compared to the target’s propanamide (three carbons), which could influence interactions with hydrophobic binding pockets .
Triazole Derivatives ()
The compound 3-[3-(1H-Indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(5-isopropyl-1H-1,2,4-triazol-3-yl)propanamide incorporates a triazole ring, which introduces additional hydrogen-bonding capabilities.
Indole Substitution Patterns
Positional Isomerism ()
- Y042-5816 () : N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide substitutes the indole nitrogen with a methoxyethyl group, enhancing steric bulk and altering electron density. This modification may reduce metabolic oxidation at the indole nitrogen compared to the target compound’s unsubstituted NH group .
- Y044-2243 () : 3-(3-acetyl-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide features dual indole moieties with acetyl and methoxyethyl substitutions. The acetyl group at position 3 of the indole could sterically hinder interactions with planar binding sites, unlike the target’s simpler indol-4-yl group .
Linker and Functional Group Variations
Propanamide vs. Acetamide ()
- Compound 8e () : N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide shares the propanamide linker but replaces the indole with a thiazole ring. Thiazoles are more polarizable than indoles due to sulfur’s electronegativity, which may enhance π-stacking interactions but reduce blood-brain barrier penetration .
Physicochemical and Pharmacological Data Comparison
Molecular Properties
- Lipophilicity : The target compound’s LogP (~3.2) suggests moderate lipophilicity, balancing solubility and membrane permeability. Y042-5816’s higher LogP (3.5) due to the methoxyethyl group may enhance tissue penetration but increase plasma protein binding .
- Melting Points : While the target’s melting point is unspecified, analogs like 8d (135–136°C) and 8h (158–159°C) indicate that electron-withdrawing groups (e.g., nitro in 8h) increase crystalline stability .
Biological Activity
N-(1H-indol-4-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide, also known by its ChemDiv ID Y042-5813, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H19N3O2, with a molecular weight of 345.4 g/mol. The compound features an indole moiety and an oxazole ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N3O2 |
| Molecular Weight | 345.4 g/mol |
| LogP (Partition Coefficient) | 3.376 |
| Water Solubility (LogSw) | -3.42 |
| pKa (Acid Dissociation) | 11.43 |
Anticancer Properties
Research indicates that compounds containing the indole and oxazole structures exhibit promising anticancer activities. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines.
-
Cytotoxicity Studies :
- In vitro assays have demonstrated that related compounds exhibit IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For example, one study reported IC50 values of 0.48 μM against MCF-7 cells for structurally related oxazole derivatives .
- Flow cytometry analysis revealed that these compounds could induce apoptosis in cancer cells by increasing caspase activity, suggesting a potential mechanism for their anticancer effects .
- Mechanisms of Action :
Other Biological Activities
Beyond anticancer effects, this compound has been investigated for its potential as a phosphatase inhibitor, which could have implications in diabetes management due to the role of protein tyrosine phosphatases (PTPs) in insulin signaling .
Case Studies
Several studies have explored the biological activity of related compounds:
- Indazole Derivatives :
- Oxazole-Based Compounds :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
